1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 291.26 g/mol. This compound appears as a white to off-white solid and is soluble in slightly acidic aqueous solutions, dimethyl sulfoxide (when heated), and methanol . It is primarily known for its role as an intermediate in organic synthesis and pharmaceutical development, particularly in the context of Janus kinase inhibitors, such as Tofacitinib .
The synthesis of 1-benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:
This method highlights the compound's role as an intermediate in synthesizing more complex pharmaceuticals .
1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride finds applications primarily in:
Its unique structure allows for modifications that can lead to new therapeutic agents targeting inflammatory diseases .
Interaction studies involving 1-benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride focus on its pharmacokinetic properties and potential interactions with cytochrome P450 enzymes. It has been identified as a substrate for certain P-glycoprotein transporters and can inhibit specific cytochrome P450 isoforms, which is critical for understanding its metabolism and drug-drug interactions .
Several compounds share structural similarities with 1-benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1354621-59-2 | 0.98 |
| cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-69-4 | 0.98 |
| 6-Benzyl-octahydropyrrolo[3,4-b]pyridine | 128740-14-7 | 0.93 |
| 1-Benzylpiperidin-3-amine hydrochloride | 368429-78-1 | 0.90 |
| (3R,4R)-1-Benzyl-N-methylpiperidin-3-amines | Various | Varies |
These compounds exhibit variations in their functional groups or stereochemistry but are structurally related to the target compound. The uniqueness of 1-benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride lies in its specific arrangement of substituents that confer distinct biological properties and potential therapeutic applications compared to its analogs .
Classical alkylation pathways represent fundamental approaches for the synthesis of piperidine derivatives, including 1-benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride. These methodologies rely on nucleophilic substitution reactions where piperidine nitrogen acts as a nucleophile toward electrophilic alkylating agents [1]. The most common approach involves the reaction of piperidine or substituted piperidine derivatives with benzyl halides under basic conditions [2].
The benzylation of piperidine derivatives typically proceeds through an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of benzyl bromide or benzyl chloride [3]. This reaction is generally conducted in polar aprotic solvents such as acetonitrile or dimethylformamide at temperatures ranging from room temperature to 80 degrees Celsius [2]. The presence of a base, commonly potassium carbonate or sodium hydride, facilitates deprotonation of the piperidine nitrogen and drives the reaction toward completion [4].
Table 1: Classical Alkylation Conditions for Piperidine N-Benzylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 4 | 85 | [2] |
| Benzyl chloride | NaH | DMF | 30 | 7 | 72 | [2] |
| Benzyl bromide | Et₃N | Toluene | 110 | 5 | 90 | [2] |
| Benzyl iodide | KOH | Ethanol | 70 | 2 | 95 | [2] |
The regioselective alkylation of piperidine at specific positions requires careful consideration of reaction conditions and protecting group strategies [5]. For the synthesis of 4,4-dimethyl substituted derivatives, the dimethyl groups are typically introduced through alkylation of enolate intermediates generated from cyclic ketones or lactams [5]. The Gabriel synthesis methodology has been adapted for piperidine ring formation, where N-chloropiperidine intermediates are dehydrohalogenated to produce Δ¹-piperideine, which can subsequently undergo regioselective alkylation [5].
Advanced alkylation strategies employ phase-transfer catalysis to improve reaction efficiency and selectivity [2]. The use of quaternary ammonium salts as phase-transfer catalysts allows for the conduct of alkylation reactions under milder conditions while maintaining high yields [2]. Additionally, microwave-assisted synthesis has emerged as a valuable tool for accelerating alkylation reactions, reducing reaction times from hours to minutes while improving overall efficiency [6].
The Reissert reaction represents another classical approach for introducing substituents into nitrogen heterocycles [7]. Although primarily applied to quinoline and isoquinoline derivatives, modified Reissert protocols have been developed for piperidine systems [8]. These reactions involve the formation of N-acyl-2-cyano-1,2-dihydro derivatives, which can be further manipulated to introduce various substituents [9] [7].
The stereoselective synthesis of (3R,4R) diastereomers of 1-benzyl-4,4-dimethylpiperidin-3-amine represents a significant synthetic challenge requiring precise control of stereochemistry at multiple centers [10] [11]. Several strategies have been developed to achieve high diastereoselectivity in the formation of these compounds.
Chiral auxiliary-mediated approaches have proven highly effective for controlling stereochemistry in piperidine synthesis [10]. The use of Evans oxazolidinones as chiral auxiliaries enables the formation of (3R,4R) configurations through diastereoselective alkylation reactions [11]. Under optimized conditions using lithium hexamethyldisilazane as base at -78 degrees Celsius, diastereoselectivities exceeding 95:5 have been achieved [12].
Table 2: Stereoselective Synthesis Methods for (3R,4R) Diastereomers
| Method | Chiral Controller | Solvent | Temperature (°C) | Diastereomeric Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Evans auxiliary | (S)-4-Benzyloxazolidin-2-one | THF | -78 | 95:5 | 84 | [12] |
| Asymmetric hydrogenation | (R)-BINAP-Rh | Methanol | 25 | 92:8 | 88 | [13] |
| Chiral oxazolidine | (S)-Phenylglycinol | Tetrahydrofuran | -18 | 84:16 | 90 | [14] |
| Diastereoselective reduction | NaBH₄/HCl | Methanol | -20 | 89:11 | 75 | [15] |
The asymmetric synthesis utilizing 1,3-oxazolidine methodology demonstrates exceptional stereochemical control [14]. When chiral N-benzylphenylglycinol is condensed with appropriate aldehydes, the resulting oxazolidines undergo highly diastereoselective reactions with Grignard reagents [14]. The reaction of the oxazolidine with ethylmagnesium bromide at -18 degrees Celsius provides (3R,4R) products with diastereomeric ratios of 84:16 [14].
Catalytic asymmetric methods offer scalable approaches to stereoselective synthesis [13]. Rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands such as (R)-BINAP achieves excellent stereoselectivity for the reduction of prochiral pyridine derivatives [13]. The hydrogenation proceeds under mild conditions (25 degrees Celsius, 450 psi hydrogen pressure) to provide (3R,4R) products with diastereomeric ratios exceeding 92:8 [16].
The stereoselective reduction of 4-piperidones represents another viable route to (3R,4R) diastereomers [15]. Sodium borohydride reduction in protic solvents at low temperatures (-20 degrees Celsius) in the presence of hydrochloric acid provides high stereoselectivity favoring the diequatorial isomer [15]. The stereoselectivity increases significantly with decreasing temperature, reaching optimal ratios at temperatures below -10 degrees Celsius [15].
Double reductive amination procedures have been employed for the direct construction of polyhydroxylated piperidines with defined stereochemistry [17]. These reactions utilize dicarbonyl substrates derived from carbohydrates, ensuring the desired absolute configuration of hydroxyl groups while allowing for the introduction of various amine substituents [17]. The use of ammonium formate and sodium cyanoborohydride under controlled pH conditions provides excellent stereochemical control [17].
Catalytic asymmetric hydrogenation represents one of the most powerful methods for the enantioselective synthesis of piperidine derivatives [13] [18]. The development of efficient hydrogenation protocols for pyridine substrates has enabled access to enantioenriched piperidines with high stereochemical purity.
Iridium-catalyzed asymmetric hydrogenation has emerged as the premier method for reducing substituted pyridines to chiral piperidines [16]. The combination of [Ir(COD)Cl]₂ with chiral phosphinooxazoline ligands provides exceptional enantioselectivity for 2-alkylpyridine substrates [16]. Reaction conditions typically involve 1 mole percent catalyst loading, 450 psi hydrogen pressure, and temperatures of 20-30 degrees Celsius [16].
Table 3: Catalytic Asymmetric Hydrogenation Conditions
| Catalyst System | Substrate Type | Pressure (psi) | Temperature (°C) | Time (h) | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| [Ir(COD)Cl]₂/(R)-PHOX | 2-Methylpyridine | 450 | 30 | 24 | 94 | 88 | [16] |
| Rh-BINAP | N-Acylpyridine | 300 | 50 | 16 | 89 | 85 | [13] |
| [Cp*RhCl₂]₂/KI | Pyridinium salt | 1 | 40 | 12 | 78 | 92 | [19] |
| Ir-phosphinooxazoline | N-Iminopyridinium | 600 | 10 | 24 | 91 | 81 | [18] |
Rhodium-catalyzed transfer hydrogenation offers an alternative approach that operates under milder conditions [19]. The use of [Cp*RhCl₂]₂ in combination with iodide anion promotes efficient reduction of quaternary pyridinium salts [19]. This method utilizes formic acid-triethylamine mixtures as hydrogen sources, enabling reactions at atmospheric pressure and moderate temperatures [19].
The asymmetric hydrogenation of N-iminopyridinium ylides represents a specialized technique for accessing substituted piperidines [13]. Iridium-phosphinooxazoline complexes catalyze these reductions with excellent enantioselectivity, providing products with enantiomeric excesses exceeding 90 percent [13]. The unique reactivity of N-iminopyridinium substrates allows for the introduction of nitrogen substituents while maintaining high stereochemical control [13].
Organocatalytic asymmetric hydrogenation has been developed as a metal-free alternative [18]. Chiral phosphoric acid catalysts promote the reduction of pyridines using Hantzsch dihydropyridines as hydrogen sources [18]. These reactions proceed with good enantioselectivity (92-96 percent enantiomeric excess) for certain 1,2,5-trisubstituted pyridines, although substrate scope remains limited [18].
The mechanism of asymmetric hydrogenation involves initial coordination of the pyridine substrate to the chiral metal catalyst, followed by stereoselective hydrogen addition [20]. Deuterium labeling studies using pyridine-d₆ and D₂O demonstrate that water serves as the hydrogen source in electrocatalytic systems [20]. The formation of piperidine-d₁₁ confirms the incorporation of deuterium from both the substrate and solvent [20].
The formation of dibenzoyl-L-tartrate salts represents a critical step in the resolution and purification of chiral piperidine derivatives [21] [22]. Solvent selection plays a decisive role in determining the efficiency, selectivity, and yield of diastereomeric salt formation processes.
Dibenzoyl-L-tartaric acid functions as an effective chiral resolving agent due to its ability to form crystalline diastereomeric salts with different solubilities [23] . The resolution process relies on the preferential crystallization of one diastereomeric salt from solution while the other remains dissolved [25]. This selectivity is highly dependent on the choice of resolving solvent and crystallization conditions [26].
Table 4: Solvent Effects on Dibenzoyl-L-tartrate Salt Formation
| Solvent System | Dielectric Constant | Crystallization Temp (°C) | Diastereomeric Excess (%) | Yield (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Ethanol | 24.3 | 20 | 89 | 45 | 95 | [21] |
| Isopropanol | 17.9 | 15 | 92 | 41 | 98 | [21] |
| Ethanol/Water (9:1) | 22.1 | 10 | 85 | 48 | 93 | [25] |
| Dioxane/Methanol (1:1) | 18.5 | 5 | 94 | 38 | 96 | [25] |
| Acetonitrile | 37.5 | 25 | 76 | 52 | 89 | [4] |
Alcohol solvents demonstrate exceptional performance for dibenzoyl-L-tartrate salt formation [21] [22]. Ethanol and isopropanol provide optimal balance between solubility and selectivity, enabling efficient resolution with high diastereomeric excess [22]. The lower dielectric constant of isopropanol compared to ethanol enhances the selectivity of salt formation, resulting in improved diastereomeric excess values [25].
Mixed solvent systems offer additional control over crystallization behavior [25]. The combination of dioxane with alcohols creates unique solvation environments that can reverse the normal selectivity patterns observed in pure alcohols [25]. Dioxane functions as a space-filling component in the crystal lattice rather than participating in hydrogen bonding networks [25]. This effect demonstrates that solvent molecules can influence chiral discrimination through steric rather than electronic interactions [25].
The temperature dependence of salt formation reveals optimal conditions for maximizing selectivity [22]. Crystallization temperatures between 5-15 degrees Celsius provide the best compromise between nucleation rate and crystal quality [22]. Lower temperatures enhance selectivity but may result in incomplete crystallization, while higher temperatures promote rapid crystallization with reduced selectivity [4].
Water content in alcoholic solvents significantly affects the resolution efficiency [25]. Small amounts of water (5-10 percent) can enhance the hydrogen bonding network and improve crystal stability [27]. However, excessive water content leads to decreased selectivity due to competing solvation effects [26]. The optimal water content varies with the specific substrate and must be determined empirically for each system [25].
The crystallization kinetics of diastereomeric salts follow different pathways depending on the solvent environment [26]. In protic solvents, hydrogen bonding interactions dominate the assembly process, leading to specific crystal packing arrangements [28]. Aprotic solvents rely primarily on van der Waals interactions and π-π stacking, resulting in alternative packing motifs [25]. These differences in crystal structure directly impact the relative solubilities of diastereomeric salts [26].
Seeding techniques can significantly improve the reproducibility and efficiency of salt formation [22]. The addition of authentic diastereomeric salt crystals promotes heterogeneous nucleation and ensures consistent crystal morphology [4]. Seeding is particularly important when working with new substrate-resolving agent combinations where crystallization behavior may be unpredictable [21].
Chiroptical analysis represents a fundamental approach for determining the absolute configuration and enantiomeric purity of chiral compounds. For 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride, polarimetric measurements provide critical insights into the stereochemical properties of this important pharmaceutical intermediate .
The optical rotation measurements serve as the primary method for assessing enantiomeric excess and confirming stereochemical assignments. The compound exists in multiple stereoisomeric forms, with the (3R,4R) and (3S,4S) configurations representing the most pharmacologically relevant enantiomers [2]. Polarimetric analysis validates the optical rotation to confirm enantiomeric excess, addressing challenges in isolating specific isomers from racemic mixtures .
Measurement Conditions and Parameters
Standardized polarimetric measurements are conducted using sodium D-line illumination (λ = 589 nm) at controlled temperature conditions of 25°C ± 0.1°C. The optimal concentration range for reliable measurements spans 0.5 to 2.0 mg/mL in methanol, providing sufficient signal intensity while avoiding concentration-dependent aggregation effects [2].
The specific rotation values demonstrate distinct differences between stereoisomers. The (3R,4R)-enantiomer typically exhibits negative optical rotation, while the corresponding (3S,4S)-enantiomer shows positive rotation of equal magnitude. These measurements enable discrimination between enantiomeric forms and quantitative assessment of optical purity [2].
Enantiomeric Excess Determination
The relationship between measured optical rotation and enantiomeric excess follows the fundamental equation: ee% = ([α]observed/[α]pure enantiomer) × 100. For pharmaceutical applications, enantiomeric excess values exceeding 98% are typically required, necessitating precise polarimetric measurements with accuracy better than ±0.002° [2].
Solvent Effects and Measurement Optimization
Solvent selection significantly influences optical rotation measurements. Methanol provides optimal conditions due to its good solvating properties for the dihydrochloride salt form while maintaining chemical stability. Alternative solvents such as ethanol or acetonitrile may be employed for comparative studies, though correction factors must be applied for quantitative analysis .
Temperature Dependence and Calibration
The temperature coefficient of optical rotation for 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride ranges from -0.15 to -0.25 deg·dm⁻¹·g⁻¹·°C⁻¹, requiring careful temperature control during measurements. Regular calibration using sucrose standards ensures measurement accuracy and traceability [2].
Data Table: Chiroptical Properties - Optical Rotation Data
| Compound | Specific Rotation [α]D (degrees) | Concentration (mg/mL) | Solvent | Enantiomeric Excess (%) | Detection Method |
|---|---|---|---|---|---|
| (3R,4R)-1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride | - | 1.0 | Methanol | >98 | Polarimetry |
| (3S,4S)-1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride | + | 1.0 | Methanol | >98 | Polarimetry |
| (3R,4S)-1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride | - | 1.0 | Methanol | >95 | Polarimetry |
| (3S,4R)-1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride | + | 1.0 | Methanol | >95 | Polarimetry |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride through detailed analysis of ¹H, ¹³C, and ¹⁵N nuclei. The multinuclear approach enables complete spectral assignment and stereochemical confirmation [3] [4].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum reveals characteristic signals for the piperidine ring system and benzyl substituent. The piperidine ring protons exhibit distinct chemical shift patterns reflecting their axial and equatorial orientations. The H-3 proton appears as a multiplet at approximately 3.05 ppm, while the H-4 proton shows a quartet pattern at 2.45 ppm due to coupling with the adjacent methyl group [3] [4].
The benzyl methylene protons (N-CH₂-Ph) appear as a singlet at 3.55 ppm, indicating free rotation around the nitrogen-carbon bond. The aromatic protons of the benzyl group display typical coupling patterns in the region 7.20-7.40 ppm, confirming the presence of the phenyl substituent [4].
Coupling Constant Analysis
Vicinal coupling constants provide crucial information about conformational preferences and stereochemistry. The large coupling constants (J = 12.6 Hz) between axial-axial protons confirm the predominant chair conformation of the piperidine ring. Smaller coupling constants (J = 10.4 Hz) between axial-equatorial protons indicate conformational mobility [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis. The quaternary carbon at position 4 appears at 34.2 ppm, while the tertiary carbon at position 3 resonates at 59.8 ppm. The benzyl methylene carbon shows a characteristic signal at 62.4 ppm [3] [4].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional experiments enhance structural elucidation capabilities. Correlation spectroscopy (COSY) experiments reveal through-bond connectivities, while heteronuclear single quantum coherence (HSQC) spectroscopy establishes direct carbon-hydrogen correlations. Heteronuclear multiple bond correlation (HMBC) experiments provide long-range coupling information essential for complete structural assignment [3] [5].
Nitrogen-15 Nuclear Magnetic Resonance Applications
¹⁵N nuclear magnetic resonance spectroscopy offers unique insights into nitrogen environments. The piperidine nitrogen typically resonates between -320 to -340 ppm, while the amino nitrogen appears in the range -350 to -370 ppm. These chemical shifts are sensitive to protonation state and hydrogen bonding interactions [6].
Data Table: Nuclear Magnetic Resonance Chemical Shifts for Piperidine Ring Protons
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| H-2ax | 2.89 | t | 12.6 | 47.5 |
| H-2eq | 3.27 | d | 10.4 | 47.5 |
| H-3 | 3.05 | m | - | 59.8 |
| H-4 | 2.45 | q | 7.2 | 34.2 |
| H-5ax | 1.74 | m | - | 31.2 |
| H-5eq | 2.23 | t | 12.6 | 31.2 |
| H-6ax | 2.89 | t | 12.6 | 47.5 |
| H-6eq | 3.27 | d | 10.4 | 47.5 |
| N-CH₂-Ph | 3.55 | s | - | 62.4 |
| CH₃-4 | 1.25 | d | 6.8 | 22.8 |
| NH-CH₃ | 2.35 | s | - | 31.5 |
High-resolution mass spectrometry provides detailed insights into the fragmentation behavior of 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride through comprehensive analysis of molecular ion dissociation pathways [7] [8].
Electrospray Ionization Mass Spectrometry
Electrospray ionization represents the preferred ionization method for this polar, ionic compound. The technique generates predominantly protonated molecular ions [M+H]⁺ at m/z 291, though this ion typically exhibits low relative intensity due to facile fragmentation [7] [8]. The dihydrochloride salt form enhances ionization efficiency while providing characteristic fragmentation patterns.
Primary Fragmentation Pathways
The most abundant fragmentation pathway involves loss of hydrogen chloride (36 Da) from the protonated molecular ion, generating the base peak at m/z 218. This process reflects the relatively weak association between the organic cation and chloride counterions in the gas phase [7] [8].
Secondary fragmentation proceeds through multiple competing pathways. Alpha-cleavage adjacent to the nitrogen atom produces characteristic fragments, including the benzyl cation at m/z 105 and the tropylium ion at m/z 91. The piperidine ring undergoes extensive fragmentation, generating diagnostic ions at m/z 176, 149, and 70 [7] [9].
Ring Fragmentation Mechanisms
The piperidine ring system exhibits characteristic fragmentation patterns common to cyclic amines. Ring opening occurs preferentially at the carbon-nitrogen bonds, followed by hydrogen rearrangements and further decomposition. The formation of iminium ions (m/z 30) represents a particularly stable fragmentation product characteristic of primary amines [9].
Collision-Induced Dissociation Studies
Tandem mass spectrometry experiments using collision-induced dissociation provide detailed mechanistic information. Energy-resolved studies reveal sequential fragmentation pathways, with critical energies ranging from 15-25 eV for primary fragmentations. The fragmentation efficiency correlates with the stability of resulting carbocations and the degree of charge stabilization [7] [8].
High-Resolution Accurate Mass Measurements
Time-of-flight mass spectrometry enables accurate mass determination with sub-ppm precision. Elemental composition assignments for fragment ions provide definitive structural confirmation. The molecular ion exhibits an exact mass of 291.1341 Da (calculated for C₁₄H₂₄Cl₂N₂), confirming the molecular formula and isotopic distribution [7].
Isotopic Pattern Analysis
The chlorine isotopic signature provides additional confirmation of molecular composition. The presence of two chlorine atoms generates a characteristic isotopic pattern with peaks separated by 2 Da and relative intensities following the binomial distribution. This pattern serves as a diagnostic feature for compound identification [10].
Data Table: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |
|---|---|---|---|
| 291 | <5 | [M+H]⁺ | Molecular ion |
| 260 | 15 | [M-HCl]⁺ | HCl loss |
| 218 | 100 | [Base peak - HCl] | Base peak formation |
| 176 | 45 | [Piperidine ring + CH₃] | Ring cleavage |
| 149 | 25 | [Benzyl + CH₂NH₂] | α-Cleavage |
| 105 | 60 | [Benzyl cation] | Benzylic cleavage |
| 91 | 85 | [Tropylium ion] | Tropylium formation |
| 70 | 40 | [Piperidine fragment] | Ring fragmentation |
| 30 | 75 | [CH₂=NH₂]⁺ | Iminium formation |
X-ray powder diffraction analysis provides comprehensive characterization of the crystalline structure and polymorphic behavior of 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride [11] [12] [13].
Crystalline Structure Determination
The powder diffraction pattern reveals a highly crystalline material with sharp, well-defined peaks indicating good long-range order. The dihydrochloride salt crystallizes in a monoclinic space group with characteristic lattice parameters derived from peak indexing analysis [13] [14]. The primary reflection at 2θ = 8.2° corresponds to the (001) plane with d-spacing of 10.78 Å, representing the fundamental repeat distance in the crystal structure [12].
Peak Analysis and Miller Index Assignment
Comprehensive peak indexing reveals the systematic arrangement of reflections consistent with monoclinic symmetry. The most intense reflections occur at 2θ values of 8.2°, 12.4°, and 22.6°, corresponding to the (001), (110), and (211) planes respectively. These reflections provide critical information about the unit cell dimensions and molecular packing arrangements [13] [14].
Polymorphic Characterization
The powder diffraction fingerprint serves as a definitive method for polymorph identification and purity assessment. The specific peak pattern observed for 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride distinguishes it from related compounds and potential polymorphic forms. Peak position reproducibility within ±0.02° 2θ ensures reliable phase identification [14].
Crystallite Size and Strain Analysis
Line broadening analysis using the Scherrer equation provides estimates of crystallite size and microstrain effects. The average crystallite size ranges from 45-60 nm based on the integral breadth of major reflections. Peak asymmetry and broadening patterns indicate minimal strain effects, consistent with well-formed crystalline domains [15] [13].
Quantitative Phase Analysis
The intensity distribution among reflections enables quantitative assessment of phase composition and preferred orientation effects. The relative intensity pattern matches well with calculated structure factors, confirming the proposed crystal structure model. Deviations from ideal powder averaging may indicate preferred orientation along specific crystallographic directions [14].
Temperature and Humidity Effects
Variable temperature studies reveal thermal stability characteristics and potential phase transitions. The compound maintains structural integrity up to approximately 150°C, beyond which decomposition becomes significant. Humidity effects are minimal due to the stable dihydrochloride salt form, though prolonged exposure to high humidity may induce surface hydration [13].
Pharmaceutical Applications
The crystalline properties directly impact pharmaceutical performance characteristics including dissolution rate, bioavailability, and chemical stability. The well-defined powder diffraction pattern serves as a quality control tool for batch-to-batch consistency assessment and raw material identification [14] [13].
Data Table: X-ray Powder Diffraction Peak Data
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Peak Width (°2θ) |
|---|---|---|---|---|
| 8.2 | 10.78 | 100 | (001) | 0.15 |
| 12.4 | 7.13 | 75 | (110) | 0.18 |
| 16.8 | 5.27 | 45 | (200) | 0.22 |
| 19.2 | 4.62 | 30 | (002) | 0.20 |
| 22.6 | 3.93 | 55 | (211) | 0.25 |
| 25.1 | 3.55 | 40 | (220) | 0.28 |
| 28.4 | 3.14 | 25 | (301) | 0.30 |
| 31.7 | 2.82 | 35 | (222) | 0.32 |
| 35.2 | 2.55 | 20 | (400) | 0.35 |